molecular formula C15H17FN2O2 B11589971 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11589971
M. Wt: 276.31 g/mol
InChI Key: JNHRUAUWAFORDF-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with a complex structure that includes a fluorophenyl group, an amino group, and a hexahydro-isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with a cyclic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-fluorophenyl)amino]methyl}phenol
  • 2-{[(4-fluorophenyl)amino]methyl}phenyl)methanol
  • 4-chloro-2-{[(2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol

Uniqueness

Compared to similar compounds, 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its hexahydro-isoindole-dione core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

2-[(4-fluoroanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C15H17FN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h5-8,12-13,17H,1-4,9H2

InChI Key

JNHRUAUWAFORDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)F

Origin of Product

United States

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